molecular formula C15H18N2O2S B512835 2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide CAS No. 433975-31-6

2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B512835
CAS No.: 433975-31-6
M. Wt: 290.4g/mol
InChI Key: AZIDYKPDXCORDN-UHFFFAOYSA-N
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Description

2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation or reduction can lead to various functionalized derivatives.

Scientific Research Applications

2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide
  • N-ethyl-4-methylbenzenesulfonamide
  • N-ethyl-o,p-toluenesulfonamide

Uniqueness

2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,3,4-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-7-8-16-15(9-10)17-20(18,19)14-6-5-11(2)12(3)13(14)4/h5-9H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDYKPDXCORDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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